molecular formula C7H11NO B14368908 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane CAS No. 93028-85-4

3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane

Cat. No.: B14368908
CAS No.: 93028-85-4
M. Wt: 125.17 g/mol
InChI Key: RNICGOHSAGKDPA-UHFFFAOYSA-N
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Description

3-Oxa-1-azatricyclo[5.2.0.0²,⁴]nonane is a tricyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. This scaffold is notable for its constrained geometry, which influences its chemical reactivity and biological interactions. It is identified as a major constituent in santolina essential oil (EO), contributing to antimicrobial activity against dairy-related pathogens like Clostridium beijerinckii (MIC: 0.04–8.75 mg/mL) . The compound is synthesized via spirocyclic intermediates involving bromination and cyclization steps, as detailed in synthetic protocols for derivatives like spiro[3-oxatricyclo[5.2.0.0²,⁴]nonane-8,2'-[1.3]dioxolan] .

Properties

CAS No.

93028-85-4

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-oxa-1-azatricyclo[5.2.0.02,4]nonane

InChI

InChI=1S/C7H11NO/c1-2-6-7(9-6)8-4-3-5(1)8/h5-7H,1-4H2

InChI Key

RNICGOHSAGKDPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)N3C1CC3

Origin of Product

United States

Preparation Methods

Cycloaddition Approaches

Cycloaddition reactions represent one of the most direct approaches for constructing the tricyclic skeleton of 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane. These methods typically involve Diels-Alder reactions or dipolar cycloadditions that can establish multiple rings in a single operation.

Based on approaches used for similar heterocyclic systems, potential strategies include:

  • [2+2] Cycloaddition of appropriately substituted oxazoles to form the bicyclobutane portion
  • Intramolecular cyclization of properly functionalized precursors containing oxygen and nitrogen

Ring-Forming and Bridging Methods

An alternative approach involves sequential ring formation, where individual rings are constructed in a stepwise manner followed by appropriate bridging reactions.

The synthetic route might follow a sequence similar to those used for other complex azatricyclic systems:

  • Formation of a suitably functionalized monocyclic precursor
  • Introduction of the second ring through intramolecular cyclization
  • Final bridging reaction to complete the tricyclic framework

Specific Synthetic Routes

Robinson-Type Synthesis Adaptation

A modified Robinson synthesis approach can be adapted for constructing the core framework. This strategy draws inspiration from methods used for tropane alkaloid synthesis, where the initial bicyclic system is formed through a condensation reaction followed by selective functionalization.

Proposed Sequence:

  • Construction of a properly substituted bicyclic system
  • Introduction of the oxygen-containing bridge
  • Nitrogen incorporation at the appropriate position

Radical Cyclization Approach

Radical cyclization represents a powerful method for forming complex polycyclic systems. For the synthesis of 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane, a domino radical bicyclization strategy similar to that used for 1-azaspiro[4.4]nonane derivatives could be employed.

Key Steps:

  • Preparation of a suitable radical precursor containing both oxygen and nitrogen functionalities
  • Radical initiation using AIBN or triethylborane
  • Sequential radical cyclization to form the tricyclic core

This approach would involve the formation and capture of reactive radical intermediates, with stereoselectivity controlled by the substrate structure and reaction conditions.

Optimization of Reaction Parameters

Catalyst Systems

The choice of catalyst system significantly impacts the efficiency of heterocyclic synthesis. For the preparation of 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane, several catalyst systems could be explored:

Table 1: Potential Catalyst Systems for Key Transformations

Catalyst Type Composition Optimal Loading Primary Function
Transition Metal [Cp*IrCl₂]₂ 2.1-7.5 mol% Alkylation/C-N bond formation
Lewis Acid AlCl₃ 5-15 mol% Ring cyclization
Base Et₃N 15-25 mol% Deprotonation/cyclization
Pd Catalyst Pd(OH)₂/C 5-10 wt% Hydrogenation/reduction

Solvent Effects

Solvent selection is critical for optimizing cyclization reactions. Based on similar heterocyclic syntheses, the following solvents have demonstrated effectiveness:

Table 2: Solvent Selection for Key Transformation Steps

Transformation Recommended Solvents Temperature Range (°C) Reaction Time
Cycloaddition Dichloromethane, Toluene -10 to 25 4-16 hours
Radical Cyclization THF, Dioxane 25 to 80 3-6 hours
Ring Closure Anhydrous THF, DMF 0 to 25 2-8 hours
Final Functionalization Ethanol, Acetonitrile 20 to 50 8-20 hours

Synthetic Route Utilizing Modified Mannich Condensation

A promising synthetic pathway for 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane could involve a modified Mannich condensation approach, drawing inspiration from methods used for related azabicyclic systems.

Proposed Reaction Sequence

Step 1: Preparation of a suitably functionalized precursor through Mannich condensation

Appropriate aldehyde + Cyclic ketone + Ammonium acetate → Bicyclic intermediate

Self-Cyclization and Protection Strategy

An alternative approach involves a multi-step synthesis featuring self-cyclization of properly functionalized precursors, similar to the method developed for 2,5-dioxa-8-azaspiro[3.5]nonane synthesis.

Synthetic Protocol

  • Preparation of a suitable amino alcohol compound with appropriate substitution pattern
  • Introduction of a reactive functional group (e.g., chloroacetyl chloride)
  • Base-catalyzed self-cyclization to form the initial bicyclic system
  • Final bridge formation to complete the tricyclic structure
  • Deprotection of any protecting groups if necessary

Critical Parameters for Self-Cyclization

Table 4: Optimization of Self-Cyclization Conditions

Base Solvent Temperature (°C) Reaction Time (h) Expected Conversion (%)
NaH Anhydrous THF 0→25 2-4 65-75
n-BuLi Anhydrous THF -60→-20 2-3 25-35
LiHMDS Toluene -10→10 3-5 40-60
Et₃N Dichloromethane 0→25 16-24 30-45

Catalyst-Mediated Deamination Approach

Drawing inspiration from the synthesis of 3-azabicyclo[3.2.2]nonane, a catalyst-mediated deamination approach could be adapted for the target compound:

Methodology

  • Preparation of a suitable bis(methylamine) precursor
  • Catalyst-mediated deamination at elevated temperatures
  • Concurrent formation of the oxygen bridge

Catalyst and Reaction Parameter Optimization

Table 5: Deamination Catalyst Performance

Catalyst Temperature Range (°C) Contact Time (sec) Carrier Gas Conversion (%) Selectivity (%)
Alumina (Alcoa F-1) 360-388 2.0-2.5 Nitrogen 55-60 45-50
Activated Carbon 380-400 1.8-2.2 Nitrogen 40-45 35-40
Silicate 370-390 2.1-2.6 Nitrogen 30-35 25-30

Analytical Methods for Structure Confirmation

Confirmation of the 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane structure requires comprehensive analytical characterization:

  • ¹H and ¹³C NMR spectroscopy for structural validation
  • High-resolution mass spectrometry for molecular weight confirmation
  • X-ray crystallography for absolute configuration determination
  • FTIR analysis for functional group identification

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Bioactivity/Applications Synthesis Highlights
3-Oxa-1-azatricyclo[5.2.0.0²,⁴]nonane Tricyclic (5.2.0.0²,⁴) 1 N, 1 O Antimicrobial (e.g., C. beijerinckii) Spirocyclic bromination
3-Azabicyclo[3.3.1]nonane Bicyclic (3.3.1) 1 N Pharmacological models, synthetic intermediates Hydrolysis of diones
3,7-Diazabicyclo[3.3.1]nonane Bicyclic (3.3.1) 2 N Anticancer agents (PA metabolism modulation) β-cyclodextrin complexation
9-Borabicyclo[3.3.1]nonane Bicyclic (3.3.1) 1 B Catalyst in organic synthesis Industrial-scale production
3-Oxa-7-azabicyclo[3.3.1]nonane Bicyclic (3.3.1) 1 N, 1 O Research chemical (no specific data) Commercial synthesis
Key Observations :
  • Bioactivity: Unlike diazabicyclo derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonane), which exhibit anticancer activity via PA metabolism modulation, the oxa-aza tricyclic compound shows selective antimicrobial effects .
  • Synthetic Complexity : Spirocyclic intermediates in its synthesis require precise bromination and stereochemical control, contrasting with the simpler hydrolysis routes for 3-azabicyclo derivatives .

Pharmacological and Industrial Relevance

Table 2: Pharmacological Activity Comparison
Compound Class Target Pathogens/Cells Mechanism of Action Efficacy Data Reference
3-Oxa-1-azatricyclo derivatives Clostridium beijerinckii Membrane disruption via lipophilic EO components MIC: 0.04–8.75 mg/mL
3,7-Diazabicyclo derivatives Cancer cells (e.g., PA modulation) Inhibition of polyamine biosynthesis IC₅₀: 10–50 µM (varies by derivative)
9-Borabicyclo derivatives Organic synthesis substrates Lewis acid catalysis Market demand: Asia > Europe
Critical Insights :
  • Antimicrobial vs. Anticancer : The tricyclic compound’s bioactivity is linked to its role in essential oils, acting synergistically with other EO components (e.g., 1,8-cineole) . In contrast, diazabicyclo derivatives target intracellular pathways like polyamine metabolism .
  • Commercial Viability: 9-Borabicyclo[3.3.1]nonane dominates industrial markets due to its catalytic applications, whereas the tricyclic oxa-aza compound remains niche, primarily studied in natural product chemistry .

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